2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
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Description
2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Methods : Research has been conducted on novel synthesis methods for derivatives similar to this compound, emphasizing the importance of efficient and practical synthesis techniques in chemical research (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Structural Analysis : Studies involving the structural characterization and analysis of similar compounds using various spectroscopic techniques have been conducted, highlighting the relevance of thorough chemical characterization in drug development (Govindhan et al., 2017).
Biological Evaluation
Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of compounds similar to this one. These findings indicate potential applications in the development of new antimicrobial agents (Gan et al., 2010).
Cytotoxic Effects : Research has also focused on the cytotoxic effects of related compounds, suggesting potential applications in cancer therapy. For instance, some derivatives have been evaluated against various cancer cell lines, providing insights into their therapeutic potential (Alagöz et al., 2021).
Potential Pharmaceutical Applications
Drug Development : The insights gained from these studies contribute to the broader field of drug development, particularly in designing new compounds with specific biological activities (Díaz et al., 2020).
Antibacterial and Antifungal Agents : The synthesis of derivatives exhibiting antibacterial and antifungal activities suggests potential applications in developing new treatments for bacterial and fungal infections (Gurunani et al., 2022).
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-12-16(23-13(2)19-12)11-17(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)18/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPLNNWQFKWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.